molecular formula C114H162N22O28 B12416886 (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin

(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin

Cat. No.: B12416886
M. Wt: 2288.6 g/mol
InChI Key: XCDYPCCUECTTNP-VRDNYPGUSA-N
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Description

(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is a complex chemical compound that serves as a versatile tool in scientific research. It is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its unique structural components, including an azide group and a desthiobiotin moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin involves multiple steps, starting with the preparation of the TAMRA dye derivative. The azide group is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups. This reaction is typically carried out under mild conditions using copper sulfate and sodium ascorbate as catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC). The compound is then lyophilized and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper Sulfate and Sodium Ascorbate: Used as catalysts in CuAAC reactions.

    DBCO and BCN: Used in SPAAC reactions.

Major Products Formed

The major products formed from these reactions are bioconjugates, where this compound is linked to other biomolecules, enhancing their detection and analysis in various assays .

Scientific Research Applications

(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biomolecules.

    Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.

    Industry: Applied in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin involves its ability to form stable bioconjugates through CuAAC and SPAAC reactions. The azide group reacts with alkyne-containing molecules, forming a triazole linkage. This allows for the precise targeting and labeling of specific biomolecules, facilitating their detection and analysis in various assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is unique due to its combination of a fluorescent dye, PEG linkers, an azide group, and a desthiobiotin moiety. This combination allows for versatile applications in bioconjugation, fluorescence labeling, and targeted protein degradation, making it a valuable tool in various fields of scientific research .

Properties

Molecular Formula

C114H162N22O28

Molecular Weight

2288.6 g/mol

IUPAC Name

4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/2C57H81N11O14/c1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(56(73)74)47(37-41)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54;1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(47(37-41)56(73)74)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54/h2*11-16,37-40,48H,6-10,17-36H2,1-5H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t2*40-,48+/m00/s1

InChI Key

XCDYPCCUECTTNP-VRDNYPGUSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-]

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-]

Origin of Product

United States

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